2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound notable for its potential applications in pharmaceutical research and development. This compound features a complex structure that includes a chlorophenoxy group, a morpholine moiety, and an acetamide functional group. It is classified primarily as a drug candidate with possible therapeutic effects, particularly in the context of neurological disorders and cancer treatment.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which lists it under its catalog for research purposes. It is classified as an organic compound, specifically an acetamide derivative due to its functional groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural components: 2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide.
The synthesis of 2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves several key steps:
These reactions are typically performed under controlled conditions to ensure high yields and purity of the final product.
The molecular formula of 2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is , with a molecular weight of approximately 344.85 g/mol. Its structure can be represented using various chemical notation systems:
CC(=O)N(C(C1=CC=CC=C1Cl)CC2(CCCCC2)N3CCOCC3)InChI=1S/C18H24ClN2O2/c1-14(12-15-6-4-3-5-7-15)20(2)18(21)13-22-17-10-8-16(19)9-11-17/h3-11,14H,12-13H2,1-2H3This indicates a complex arrangement featuring aromatic rings and heterocycles.
The compound is likely to undergo several types of chemical reactions:
Each of these reactions can be utilized to modify the compound for specific applications or to study its reactivity under different conditions.
The mechanism of action for 2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is not fully elucidated but may involve:
Ongoing research is necessary to clarify these mechanisms and their implications for therapeutic use.
The physical properties of 2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 344.85 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
Chemical properties include stability under standard laboratory conditions, potential reactivity with strong acids or bases, and susceptibility to oxidation under certain conditions.
The applications of 2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide span various fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting the importance of such compounds in advancing scientific knowledge and therapeutic options.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4